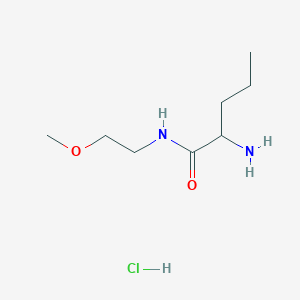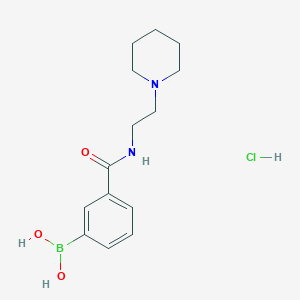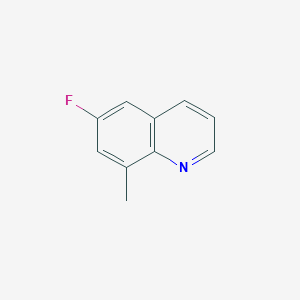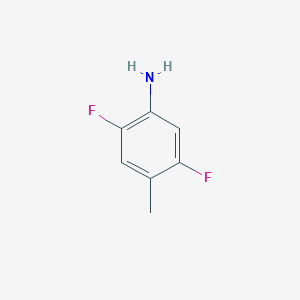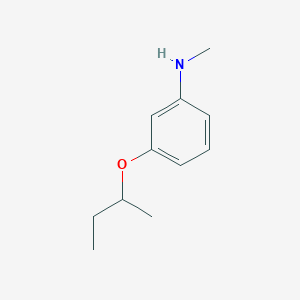
3-(Sec-butoxy)-N-methylaniline
Overview
Description
Molecular Structure Analysis
The molecular structure of “3-(Sec-butoxy)-N-methylaniline” would be characterized by the presence of an aniline group, a methoxy group, and a sec-butoxy group . The exact structure would depend on the positions of these groups on the benzene ring.Chemical Reactions Analysis
Ethers, like the sec-butoxy group in this compound, can undergo cleavage reactions in the presence of strong acids . Anilines can participate in a variety of reactions, including electrophilic aromatic substitution.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Sec-butoxy)-N-methylaniline” would be influenced by its functional groups . For example, the presence of the ether and aniline groups could impact its polarity, solubility, and reactivity.Scientific Research Applications
Electrocatalysis in Carbon Dioxide Reduction
3-(Sec-butoxy)-N-methylaniline derivatives have been explored for their potential in carbon dioxide reduction electrocatalysis . The sec-butoxy group has been shown to influence the catalytic behavior, potentially due to its ability to prevent alkoxy oxygen from blocking active sites, thus enhancing CO2 reduction activity .
Green Solvents and Gasoline Components
Research into bio-based solvents has led to the synthesis of compounds like 3-(Sec-butoxy)-N-methylaniline for use as green solvents and gasoline components . These compounds offer an environmentally friendly alternative with excellent physical properties and blending characteristics for gasoline .
Analytical Chemistry: Ether Synthesis
In analytical chemistry, 3-(Sec-butoxy)-N-methylaniline can be involved in reactions like the Williamson Ether Synthesis , where it may act as a precursor or intermediate. This synthesis is crucial for forming ethers, which are significant in various analytical procedures .
Pharmacology: Protease Inhibition
The structure of 3-(Sec-butoxy)-N-methylaniline can be modified to create protease inhibitors. For instance, derivatives have been synthesized to target the serine protease of Chlamydia trachomatis, indicating potential applications in developing new anti-chlamydial therapies .
Environmental Science: Sustainable Practices
The compound’s potential use in creating bio-based solvents aligns with sustainable practices in environmental science. It could contribute to reducing reliance on fossil fuels and lowering the environmental impact of industrial processes .
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-butan-2-yloxy-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-4-9(2)13-11-7-5-6-10(8-11)12-3/h5-9,12H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBXQFUTDVLWRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC(=C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Sec-butoxy)-N-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one](/img/structure/B1532063.png)
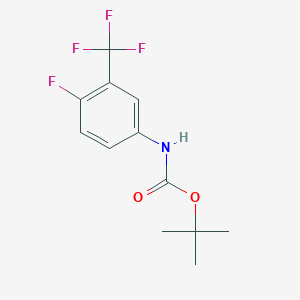
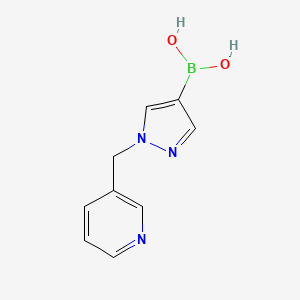

![2-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1532071.png)
![tert-Butyl 3-(4-morpholinyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1532074.png)
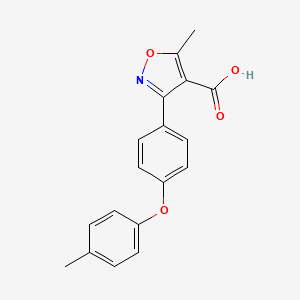
![Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one](/img/structure/B1532077.png)
